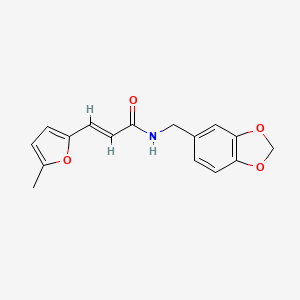
3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as TTFA, is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of biological and chemical properties. In
作用机制
The mechanism of action of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide involves the inhibition of complex II of the mitochondrial respiratory chain. Specifically, 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide binds to the ubiquinone-binding site of complex II, preventing the transfer of electrons to the respiratory chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production has been shown to induce apoptosis in cancer cells, making 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide a potential anti-cancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide are primarily related to its inhibition of complex II of the mitochondrial respiratory chain. This inhibition leads to a decrease in ATP production, which can have a wide range of effects on cellular function. Additionally, the increase in ROS production can induce oxidative stress, which can lead to cellular damage and apoptosis. These effects have been utilized in various studies exploring the role of mitochondrial bioenergetics in disease states.
实验室实验的优点和局限性
One of the primary advantages of using 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments is its well-established synthesis method and mechanism of action. Additionally, 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide has been extensively studied, making it a reliable tool for exploring mitochondrial bioenergetics. However, there are some limitations to using 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments. For example, the inhibition of complex II can have wide-ranging effects on cellular function, making it difficult to isolate the specific effects of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide. Additionally, the increase in ROS production can induce cellular damage, making it important to use appropriate controls and experimental conditions.
未来方向
There are numerous future directions for the study of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide. One potential area of research is the development of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide-based therapies for cancer and other diseases. Additionally, the role of mitochondrial bioenergetics in aging and age-related diseases is an area of active research, and 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide may play a role in these studies. Finally, the development of new compounds based on the structure of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide may lead to the discovery of novel inhibitors of mitochondrial bioenergetics.
合成方法
The synthesis of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide can be achieved through a multi-step process that involves the reaction of 2,4,5-trichlorophenyl isocyanate with 2-thiophenecarboxylic acid. This reaction produces the intermediate 3-(2-thienyl)acryloyl chloride, which is then reacted with ammonia to produce the final product, 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide. This synthesis method is well-established and has been utilized in numerous studies exploring the properties and applications of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide.
科学研究应用
3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of mitochondrial bioenergetics. 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to inhibit complex II of the mitochondrial respiratory chain, leading to a decrease in ATP production. This inhibition has been utilized in numerous studies exploring the role of mitochondrial bioenergetics in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
属性
IUPAC Name |
(E)-3-thiophen-2-yl-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NOS/c14-9-6-11(16)12(7-10(9)15)17-13(18)4-3-8-2-1-5-19-8/h1-7H,(H,17,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBHRXFOEHSJSR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(thiophen-2-yl)-N-(2,4,5-trichlorophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5719625.png)
![4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5719627.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5719634.png)
![4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5719642.png)



![N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719664.png)
![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)

![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)

![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)